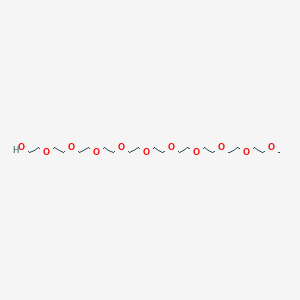

Decaethylene Glycol Monomethyl Ether

Vue d'ensemble

Description

Decaethylene Glycol Monomethyl Ether: is a chemical compound with the molecular formula C21H44O11 . It is a colorless, transparent liquid with low toxicity and volatility, and it is soluble in both water and organic solvents . This compound is commonly used as a solvent, surfactant, and medium in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decaethylene Glycol Monomethyl Ether is typically synthesized through the reaction of decaethylene glycol with methanol. The reaction can be catalyzed by either acids or bases . For example, one method involves the use of an acid catalyst under an inert atmosphere, where decaethylene glycol and methanol are reacted at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs acid or base catalysis. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the molar ratio of reactants .

Analyse Des Réactions Chimiques

Types of Reactions: Decaethylene Glycol Monomethyl Ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Products with different functional groups replacing the ether group.

Applications De Recherche Scientifique

Chemical Properties and Structure

Decaethylene glycol monomethyl ether has the chemical formula with a molecular weight of 472.57 g/mol. It is characterized by its hydrophilic ethylene glycol units and hydrophobic methyl ether group, which contribute to its amphiphilic nature.

Scientific Research Applications

This compound is employed in various research areas due to its solvent properties and ability to enhance interactions in biochemical systems.

Solvent Applications

- Chemical Synthesis : It serves as an excellent solvent for organic compounds, facilitating reactions in chemical synthesis, particularly in the pharmaceutical industry .

- Biochemical Assays : The compound is utilized in biochemical assays for studying protein interactions and enzyme activities due to its ability to solubilize biomolecules without denaturing them.

Surfactant Use

- Cleaning Products : As a surfactant, it enhances wetting and emulsifying properties in household and industrial cleaning formulations, improving their effectiveness .

- Cosmetic Formulations : In personal care products like lotions and creams, it aids in texture enhancement and moisture retention, providing a better user experience .

Coating Formulations

In the coatings industry, this compound improves flow and leveling properties of paints and coatings. This results in smoother finishes and increased durability .

Biochemical Applications

This compound plays a significant role in biochemical research:

Cellular Effects

- It influences cell function by altering signaling pathways and gene expression. Studies indicate that it can interact with cell membranes, affecting cellular metabolism.

Molecular Mechanism

- The compound forms micelles that interact with proteins and enzymes, potentially influencing their activity. This property is crucial for studying anti-inflammatory agents derived from fatty acids.

Industrial Applications

This compound is widely used across various industries:

| Industry | Application Description |

|---|---|

| Pharmaceuticals | Solvent for drug formulation; penetration enhancer |

| Cosmetics | Texture enhancer; emulsifier in creams and lotions |

| Paints & Coatings | Improves flow properties; enhances durability |

| Cleaning Products | Surfactant for improved cleaning efficiency |

Pharmaceutical Formulations

A study highlighted the use of this compound as a penetration enhancer in topical formulations. It demonstrated improved drug delivery across biological membranes compared to conventional solvents .

Cosmetic Applications

Research on cosmetic products revealed that formulations containing this compound exhibited enhanced moisturizing effects compared to those without it, indicating its effectiveness as a humectant .

Mécanisme D'action

The mechanism by which Decaethylene Glycol Monomethyl Ether exerts its effects is primarily through its ability to solubilize and interact with various molecules. It can penetrate cell membranes and enhance the solubility of hydrophobic compounds, facilitating their transport and interaction with molecular targets . The compound’s long polyethylene glycol chain allows it to form micelles and other structures that can encapsulate and deliver active agents .

Comparaison Avec Des Composés Similaires

Ethylene Glycol Monomethyl Ether: A glycol ether with a shorter chain length, used as a solvent in paints and cleaners.

Diethylene Glycol Monomethyl Ether: Another glycol ether with a slightly longer chain, used in similar applications as Decaethylene Glycol Monomethyl Ether.

Polyethylene Glycol (PEG) Ethers: A family of compounds with varying chain lengths, used in a wide range of applications from pharmaceuticals to industrial processes.

Uniqueness: this compound is unique due to its long polyethylene glycol chain, which provides it with superior solubilizing properties and the ability to form micelles. This makes it particularly useful in applications requiring the solubilization and delivery of hydrophobic compounds .

Activité Biologique

Decaethylene Glycol Monomethyl Ether (DEGMME), also known as m-PEG10-alcohol, is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicine and biochemistry.

- Molecular Formula : CHO

- Molecular Weight : 472.57 g/mol

- Classification : Polyethylene glycol ether

DEGMME is characterized by a long hydrophilic ethylene glycol chain, which enhances its solubility in water and compatibility with various organic solvents. It is primarily used as a nonionic surfactant in biochemical reactions and drug formulations .

Target of Action

DEGMME acts as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its role is crucial in enhancing the stability and efficacy of these therapeutic agents .

Mode of Action

The compound facilitates the formation of micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial in drug delivery systems .

Biochemical Pathways

DEGMME interacts with various proteins and enzymes, influencing their activity. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter membrane permeability, enhancing the diffusion of proteins across cell membranes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of DEGMME are influenced by the other components of the ADCs or PROTACs it forms part of. Studies indicate that DEGMME can be absorbed through multiple routes, including gastrointestinal tract, respiratory tract, and skin .

Cellular Effects

DEGMME has demonstrated various cellular effects:

- Cell Membrane Interaction : Alters cell membrane properties, potentially affecting protein structure and function.

- Gene Expression : Influences gene expression profiles in treated cells.

- Metabolic Activity : Modulates cellular metabolism through interaction with metabolic pathways .

Scientific Research

DEGMME is widely used in scientific research for:

- Biochemical Assays : Acts as a solvent and surfactant in various assays.

- Drug Formulation : Enhances solubility and bioavailability of poorly soluble drugs.

- Proteomics : Utilized in studies focusing on protein interactions .

Case Studies

-

Drug Delivery Systems :

- A study demonstrated that DEGMME significantly improved the solubility of an anti-inflammatory drug when used as a formulation excipient. This enhancement led to increased therapeutic efficacy compared to formulations lacking DEGMME .

-

Protein Diffusion Studies :

- DEGMME was employed to investigate protein diffusion through agarose gels, revealing its ability to facilitate the movement of biomolecules across barriers .

Toxicological Considerations

While DEGMME exhibits beneficial biological activities, it is essential to consider its safety profile:

- Metabolism : DEGMME is metabolized into methoxyacetic acid (MAA), which has been associated with various toxicities including reproductive and hematological effects .

- Exposure Risks : Occupational exposure limits have been established due to potential adverse health effects from prolonged exposure .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBLPWKGRIGDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561598 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27425-92-9 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.